molecular formula C8H12BrNOS B13320566 3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol

3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol

Cat. No.: B13320566
M. Wt: 250.16 g/mol
InChI Key: QRAUOWAQJFHPDR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 3-bromothiophene with an appropriate amine and a propanol derivative. One common method includes the use of a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often require a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol is not well-documented. it is likely that the compound interacts with specific molecular targets through its functional groups. The bromothiophene moiety may engage in π-π interactions with aromatic residues, while the amino and hydroxyl groups can form hydrogen bonds with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

    3-{[(3-Chlorothiophen-2-yl)methyl]amino}propan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    3-{[(3-Methylthiophen-2-yl)methyl]amino}propan-1-ol: Similar structure but with a methyl group instead of bromine.

    3-{[(3-Fluorothiophen-2-yl)methyl]amino}propan-1-ol: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol imparts unique reactivity compared to its analogs. Bromine is a good leaving group, making this compound particularly useful in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s interactions with other molecules .

Properties

Molecular Formula

C8H12BrNOS

Molecular Weight

250.16 g/mol

IUPAC Name

3-[(3-bromothiophen-2-yl)methylamino]propan-1-ol

InChI

InChI=1S/C8H12BrNOS/c9-7-2-5-12-8(7)6-10-3-1-4-11/h2,5,10-11H,1,3-4,6H2

InChI Key

QRAUOWAQJFHPDR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CNCCCO

Origin of Product

United States

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